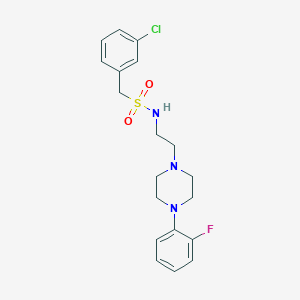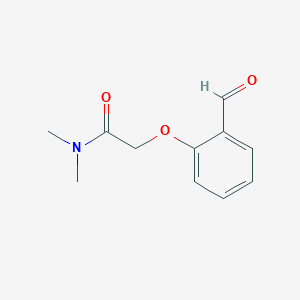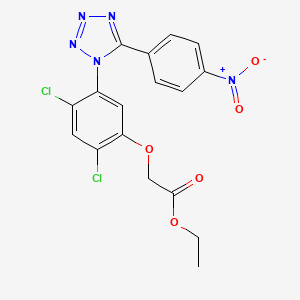![molecular formula C18H27N3O4 B2810836 1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea CAS No. 2415517-36-9](/img/structure/B2810836.png)
1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea, also known as DMXAA, is a synthetic small molecule that has gained significant attention due to its potential as an anti-cancer agent. DMXAA was initially developed as a vascular disrupting agent (VDA) and has since been studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mécanisme D'action
1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea exerts its anti-cancer effects by targeting the tumor vasculature. It specifically activates the innate immune system to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines cause the disruption of the tumor vasculature, leading to ischemia and tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both direct and indirect effects on tumor cells. It can induce apoptosis and inhibit cell proliferation in vitro. This compound can also modulate the immune system by activating macrophages and dendritic cells, leading to the production of cytokines that can further enhance the anti-tumor response.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea has several advantages as an anti-cancer agent. It has a unique mechanism of action that targets the tumor vasculature, making it less susceptible to drug resistance. This compound is also relatively non-toxic to normal tissues, making it a promising candidate for combination therapy. However, this compound has limitations as well. It has poor solubility and stability, which can affect its efficacy in vivo. This compound also has a short half-life, which can limit its therapeutic window.
Orientations Futures
There are several future directions for 1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea research. One area of interest is the development of more stable and soluble formulations of this compound. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is ongoing research to investigate the potential of this compound in combination with other anti-cancer agents, including chemotherapy and immunotherapy.
In conclusion, this compound is a synthetic small molecule with promising anti-cancer properties. Its unique mechanism of action and relative non-toxicity make it a potential candidate for cancer treatment. Further research is needed to fully understand the potential of this compound and to overcome its limitations.
Méthodes De Synthèse
1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea can be synthesized through a multi-step process starting from 3,4-dimethoxybenzaldehyde. The synthesis involves the formation of an azetidine ring and the subsequent addition of a urea group. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. This compound has also been tested in clinical trials for the treatment of various cancers, including non-small cell lung cancer, melanoma, and renal cell carcinoma.
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-23-16-4-3-13(9-17(16)24-2)10-19-18(22)20-14-11-21(12-14)15-5-7-25-8-6-15/h3-4,9,14-15H,5-8,10-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMPRYPPENCXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2CN(C2)C3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


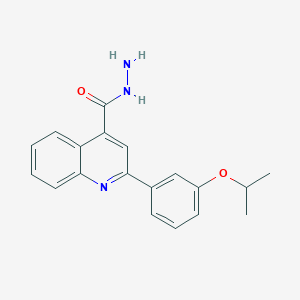
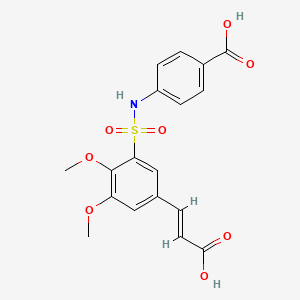
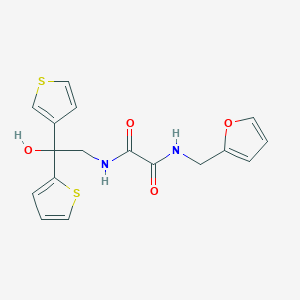
![N-methyl-2-(7-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2810759.png)

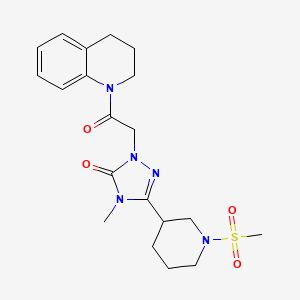
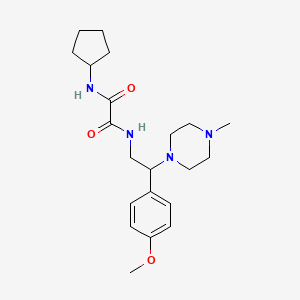
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2810764.png)
